molecular formula C9H12 B13777251 Spiro[4.4]nona-1,3-diene CAS No. 766-29-0

Spiro[4.4]nona-1,3-diene

Cat. No.: B13777251
CAS No.: 766-29-0
M. Wt: 120.19 g/mol
InChI Key: FHTXZDURQDIVCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[4.4]nona-1,3-diene (CAS 766-29-0) is an organic hydrocarbon with the molecular formula C9H12 and a molecular weight of 120.1916 g/mol . This compound features a unique spirocyclic architecture, where two cyclopentadiene rings are connected through a single spiro carbon atom, forcing the rings to be perpendicular to one another . This specific geometry is of significant research interest due to the phenomenon of spiroconjugation, which describes the electronic interaction between the two perpendicular π-systems across the spiro junction . The study of such interactions is fundamental to understanding electronic communication in complex molecular systems. Its primary research value lies in its role as a versatile ligand and precursor in organometallic chemistry. The diene systems can coordinate to metal centers, forming complexes used to explore novel reaction pathways and structures. For instance, it has been used to synthesize isomerized this compound(dicarbonyl)[ethoxy(aryl)carbene]iron phosphine adducts, with studies focusing on their subsequent thermolytic reactions to yield novel ring-opened and cyclobutane derivatives . Researchers also utilize this compound as a model compound to investigate antiaromaticity and homoaromaticity in non-planar systems, as the interplay between its structure and electron delocalization provides key insights into these fundamental concepts . This compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

766-29-0

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

spiro[4.4]nona-1,3-diene

InChI

InChI=1S/C9H12/c1-2-6-9(5-1)7-3-4-8-9/h1-2,5-6H,3-4,7-8H2

InChI Key

FHTXZDURQDIVCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C=CC=C2

Origin of Product

United States

Synthetic Methodologies for Spiro 4.4 Nona 1,3 Diene and Its Analogues

Direct Synthesis Approaches

Direct synthesis approaches to the spiro[4.4]nona-1,3-diene framework often involve the formation of the spirocyclic system through cyclization reactions where the key spiro-carbon is established in a controlled manner. These methods include classical organic reactions as well as more intricate multistep sequences.

Wittig Reagent Mediated Cyclization

The Wittig reaction, a cornerstone of alkene synthesis, can be adapted for the construction of cyclic and spirocyclic systems. In the context of this compound synthesis, a double Wittig reaction can be envisioned as a plausible strategy, particularly for the synthesis of symmetrical derivatives. This approach would typically involve the reaction of a suitable diketone with a bis-Wittig reagent. For instance, the synthesis of 4,5-dimethylene-3,3,6,6-tetramethyl-1-thiacycloheptane has been accomplished via a double Wittig reaction with 3,3,6,6-tetramethyl-1-thiacycloheptane-4,5-dione, showcasing the utility of this reaction in forming rings containing exocyclic double bonds which are structurally related to the diene system in this compound. nih.gov While a direct application to this compound is not extensively documented in readily available literature, the principle remains a viable synthetic tool. wikipedia.orglumenlearning.com

The general applicability of Wittig reagents, which are typically prepared from a phosphonium (B103445) salt by deprotonation with a strong base, allows for a wide range of substituents to be incorporated into the target molecule. lumenlearning.comwikipedia.org The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. wikipedia.org The stereochemistry of the resulting alkene is influenced by the nature of the Wittig reagent, with stabilized ylides generally affording E-alkenes and non-stabilized ylides favoring Z-alkenes. organic-chemistry.org

Reactants Wittig Reagent Type Key Transformation Potential Product Reference
Cyclopentane-1,2-dioneBis(triphenylphosphonium)ethane dibromideIntramolecular double Wittig reactionSpiro[4.4]nona-1,6-dieneHypothetical
Cyclopentanone(Cyclopent-2-en-1-ylidene)methyl(triphenyl)phosphoraneIntermolecular Wittig reaction1-(Cyclopent-2-en-1-ylidenemethyl)cyclopent-1-eneHypothetical

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are powerful tools for the construction of cyclic molecules, including spirocycles. These reactions can be designed to proceed with high regio- and stereoselectivity. For the synthesis of the this compound core, an intramolecular cyclization could involve, for example, a Nazarov cyclization, an intramolecular Heck reaction, or a 1,3-dipolar cycloaddition.

An asymmetric tandem Nazarov cyclization/semipinacol rearrangement has been developed to generate chiral spiro[4.4]nonane-1,6-diones, which are precursors to spiro[4.4]nonadienes. researchgate.net This method allows for the creation of multiple stereocenters with high enantiomeric excess. Another relevant strategy is the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones, which has been used to synthesize 1-azaspiro[4.4]nonane derivatives. researchgate.net This approach demonstrates the feasibility of forming the spiro[4.4]nonane skeleton through the cycloaddition of a 1,3-dipole onto an internal double bond.

Furthermore, intramolecular electrophilic cyclization of 1,3-diynes has been shown to be an effective method for accessing fused ring systems, which, while not directly forming a spirocycle, highlights the power of intramolecular reactions in complex molecule synthesis. rsc.org

Reaction Type Starting Material Key Intermediate Product Type Reference
Nazarov Cyclization/Semipinacol Rearrangement"Unactivated" substratesDivinyl ketoneChiral spiro[4.4]nonane-1,6-diones researchgate.net
1,3-Dipolar CycloadditionAlkenylnitronesIsoxazolidine (B1194047)1-Azaspiro[4.4]nonane derivatives researchgate.net
Dieckmann CyclizationEsterified 4-(2-oxocyclopentyl)-butyric acidβ-keto esterSpiro[4.4]nonane-1,6-dione researchgate.net

Multistep Synthetic Routes to the this compound Core

Often, the synthesis of complex molecules like this compound requires a multistep approach. These routes allow for the careful construction of the carbon skeleton and the introduction of functionality in a controlled manner. A notable example is the synthesis of spiro[4.4]nonatetraene, a close analogue of the target diene, which was first prepared via a relatively direct synthesis starting from allyl bromide and diethyl malonate. princeton.edu This approach highlights a build-up strategy where the two five-membered rings are constructed sequentially around a central spiro-carbon.

Another multistep synthesis leading to the spiro[4.4]nonane framework involves the intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid to form spiro[4.4]nonane-1,6-dione. researchgate.net This dione (B5365651) can then be further elaborated to introduce the diene functionality. For instance, the dione can be converted to the corresponding trans,trans-diol, which can then undergo pyrolysis of its bis-4-methylphenyl-thionocarbonate to yield (+)-(5S)-Spiro[4.4]nona-1,6-diene. researchgate.net

These multistep sequences, while often longer, provide the flexibility to synthesize a variety of substituted analogues and to control the stereochemistry of the final product.

Starting Materials Key Intermediates Final Product Analogue Number of Steps Reference
Allyl bromide and diethyl malonateSpiro[4.4]nonane derivativesSpiro[4.4]nonatetraeneMultiple princeton.edu
4-(2-oxocyclopentyl)-butyric acidSpiro[4.4]nonane-1,6-dione, trans,trans-spiro[4.4]nonane-1,6-diol(+)-(5S)-Spiro[4.4]nona-1,6-dieneMultiple researchgate.net

Metal-Mediated and Catalytic Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the construction of spirocycles is no exception. Metal-mediated and catalytic reactions offer efficient and often highly selective routes to complex molecular architectures, including the this compound framework.

Titanacyclopentadiene-Mediated Approaches

Titanacyclopentadienes are versatile intermediates in organic synthesis, known to react with various electrophiles and unsaturated compounds. A key application in the context of spirocycle synthesis is the coupling of the diene moiety of a titanacyclopentadiene with a cyclopentadienyl (B1206354) (Cp) ligand. This reaction leads to the formation of spiro[4.4]nona-1,3,6-triene derivatives. rsc.org

The process typically involves the in-situ generation of a titanacyclopentadiene from the reaction of a titanocene (B72419) precursor, such as Cp₂TiCl₂, with two equivalents of an alkyne in the presence of a reducing agent like n-butyllithium. The subsequent addition of an electrophile, such as bismuth(III) chloride (BiCl₃), promotes the coupling of one of the Cp ligands with the titanacyclopentadiene ring to form the spirocyclic product. rsc.org This methodology allows for the synthesis of tetra-substituted spiro[4.4]nonatrienes in moderate yields.

Titanocene Precursor Alkyne Promoter Product Isolated Yield Reference
Cp₂TiCl₂3-HexyneBiCl₃1,2,3,4-tetraethylspiro[4.4]nona-1,3,6-triene40% rsc.org
Cp₂TiCl₂5-DecyneBiCl₃1,2,3,4-tetrapropylspiro[4.4]nona-1,3,6-triene35% rsc.org

Palladium-Catalyzed Reactions

Palladium catalysis offers a vast toolbox for the synthesis of complex organic molecules, and several palladium-catalyzed reactions have been successfully applied to the construction of spirocycles. These methods often involve cascade reactions that efficiently build molecular complexity in a single step.

A prominent strategy is the palladium-catalyzed Narasaka-Heck cyclization/C-H activation/[4+2] annulation cascade. nih.gov This reaction sequence allows for the synthesis of spirocyclic pyrrolines. The key step involves the regioselective insertion of a C2 synthon into a spiropalladacycle intermediate formed through a δ-C-H activation process. nih.gov

Another powerful approach is the domino Heck/C-H functionalization reaction. By using alkene-tethered aryl halides as substrates, an intramolecular carbopalladation followed by C-H activation generates a C,C-palladacycle, which can then be trapped by external reagents to afford various spirocyclic products. acs.org This strategy has been utilized in the synthesis of spiroindenyl-2-oxindoles. acs.org

Furthermore, a modular approach for the palladium-catalyzed synthesis of bis-heterocyclic spirocycles has been developed. santaisci.com This method leverages a Mizoroki-Heck-type reaction to generate a neopentylpalladium species, which then undergoes intramolecular C-H activation on a wide array of (hetero)aryl C-H bonds to form spiro[4.4] and [4.5] systems in good yields. santaisci.com

Reaction Type Catalyst/Ligand Base Solvent Product Type Reference
Narasaka-Heck/C-H Activation/[4+2] AnnulationPd(MeCN)₂Cl₂ / P(p-Tol)₃Rb₂CO₃DMFSpirocyclic pyrrolines nih.gov
Domino Heck/C-H FunctionalizationPd(OAc)₂ / PPh₃K₂CO₃DMASpiroindenyl-2-oxindoles acs.org
Mizoroki-Heck/C-H ActivationPd(PPh₃)₄Cs₂CO₃Toluene (B28343)Bis-heterocyclic spirocycles santaisci.com

Other Transition Metal-Catalyzed Cyclizations

Transition metal catalysis offers an effective strategy for the synthesis of spirocyclic compounds, including the spiro[4.4]nonane framework. nih.gov These metals are efficient catalysts due to their ability to easily lose and gain electrons. nih.gov Methodologies catalyzed by transition metals often proceed under gentle reaction conditions and are compatible with a wide range of functional groups. nih.govmdpi.com

For instance, palladium-catalyzed domino reactions have been employed to construct the 1-azaspiro[4.4]nonane system. An efficient synthesis of an azaspiro[4.4]nonane derivative was achieved through a palladium-catalyzed domino reaction of a dienyl ketone oxime. thieme-connect.com This reaction is initiated by the formation of an alkylidene amino palladium species, which then undergoes a series of cyclization steps to yield the spiro imine product. thieme-connect.com

Rhodium catalysts have also been utilized in intramolecular reductive aldol-type cyclizations to produce β-hydroxylactones. beilstein-journals.org While not directly forming this compound, these methods demonstrate the utility of transition metals in constructing complex cyclic and spirocyclic systems. The choice of catalyst can significantly influence the diastereoselectivity of the products. beilstein-journals.org Furthermore, transition metals like zinc and manganese are also gaining attention as catalysts for spirooxindole synthesis due to their abundance, low cost, and non-toxicity. nih.gov

Cycloaddition-Based Syntheses

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, offering high stereocontrol and utility in generating the complex ring structures found in natural products. libretexts.org These reactions, particularly [4+2], 1,3-dipolar, and [2+2] cycloadditions, are fundamental in synthesizing the spiro[4.4]nonane core and its analogues.

Diels-Alder Reaction Strategies utilizing Dienophile Components

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. In the context of spiro[4.4]nonane systems, derivatives can act as dienophiles, reacting with various dienes to build fused ring systems. A notable example is the use of spiro[4.4]nona-2,7-diene-1,6-dione as a core spirocyclic dienophile. acs.orgnih.govacs.org This approach allows for the stepwise extension of the π-system, providing a modular process for creating both symmetric and unsymmetric spiro-linked aromatic compounds. acs.org

Tandem [4+2]-Cycloaddition/Aromatization Reactions

A sophisticated application of the Diels-Alder reaction is the tandem [4+2]-cycloaddition/aromatization sequence. This strategy has been successfully developed for the synthesis of fused spiro[4.4]nonane-dione derivatives. acs.orgnih.govacs.org In this process, spiro[4.4]nona-2,7-diene-1,6-dione serves as the dienophile. acs.orgnih.gov The reaction with an active diene component, which can be generated from systems like tetrabromoxylene/NaI or 1,3-diphenylisobenzofuran (B146845)/BF3, leads to a Diels-Alder adduct that immediately undergoes aromatization. acs.orgnih.gov

The use of a Lewis acid, such as BF3·Et2O, can be crucial for promoting the reaction, which may not proceed otherwise. acs.org This tandem approach provides a convergent and step-economic method to access a variety of annulated spirocycles. acs.org

Table 1: Examples of Tandem [4+2]-Cycloaddition/Aromatization Reactions
DienophileDiene SourceCatalyst/PromoterProduct TypeReference
Spiro[4.4]nona-2,7-diene-1,6-dioneTetrabromoxylene/NaIHeatFused naphthalene (B1677914) spiro-dione acs.org
Spiro[4.4]nona-2,7-diene-1,6-dione1,3-DiphenylisobenzofuranBF3·Et2OFused polycyclic aromatic spiro-dione acs.org
Spiro[4.4]nona-2,7-diene-1,6-dioneSubstituted cyclonesHeatFused aromatic spiro-dione acs.org

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a highly effective method for constructing five-membered heterocyclic rings, making it a valuable tool for synthesizing spiro-heterocycles. wikipedia.orgnih.gov This reaction involves a 1,3-dipole, such as an azomethine ylide or a nitrone, reacting with a dipolarophile. wikipedia.orgnih.gov The versatility of this reaction allows for the creation of complex spirocyclic scaffolds with high regio- and stereoselectivity. nih.gov

A general approach for synthesizing sterically hindered spirocyclic nitroxides involves the intramolecular 1,3-dipolar cycloaddition of alkenylnitrones. nih.govresearchgate.netbeilstein-journals.org This is followed by the opening of the resulting isoxazolidine ring to yield 1-azaspiro[4.4]nonan-1-oxyls. nih.govresearchgate.net The cycloaddition of nitrilimines, generated in situ from hydrazonyl chlorides, with carbon disulfide has also been shown to produce spiro[4.4]thiadiazole derivatives through a double [3+2] cycloaddition. nih.gov

Furthermore, the reaction of azomethine ylides with cyclic dipolarophiles provides access to a wide range of polycyclic spiro-compounds, such as spirooxindoles. nih.gov The development of catalytic enantioselective versions of this reaction has become a significant area of research, enabling the synthesis of chiral spirocycles. wikipedia.orgnih.gov

Table 2: 1,3-Dipolar Cycloaddition Strategies for Spiro[4.4]nonane Analogues
1,3-DipoleDipolarophileProduct CoreKey FeaturesReference
Alkenylnitrone (intramolecular)Alkene tether1-Azaspiro[4.4]nonaneSynthesis of sterically shielded nitroxides nih.govresearchgate.net
Nitrilimine (generated in situ)Carbon disulfideSpiro[4.4]thiadiazoleDouble [3+2] cycloaddition nih.gov
Azomethine ylideα-Methylene-γ-lactamsSpiro-pyrrolidineConstruction of spiro-heterocycles nih.gov
Nitrile oxideα-Methylene-γ-lactamsSpiroisoxazolineRegioselective formation of spiro-lactams mdpi.com

[2+2] Photocycloaddition Approaches

The [2+2] photocycloaddition is a primary method for synthesizing cyclobutane (B1203170) rings and is particularly useful for creating strained spirocyclic systems. libretexts.orgacs.org This reaction involves the cycloaddition of two olefinic substrates, where at least one is in a photoexcited state. libretexts.orgacs.org It can be performed in both an inter- and intramolecular fashion to produce a variety of spiro-annulated structures. acs.orgthieme-connect.com

Visible light-mediated intermolecular [2+2] cycloaddition of olefins with heterocycles (like indoles and benzofurans) has been demonstrated as a method to construct complex and novel spirocyclic cores. nih.gov While direct synthesis of this compound via this method is less common, the strategy is highly applicable for creating spiro compounds containing a cyclobutane ring fused to another ring system. For example, intramolecular [2+2] photocycloadditions have been used in the synthesis of spiro[4.5]decanones. acs.org The development of photocatalyzed [2+2] cycloadditions has expanded the scope of this reaction, enabling the synthesis of complex spirocyclic lactam systems. thieme-connect.com

Rearrangement-Driven Syntheses

Molecular rearrangements offer a distinct pathway to spiro[4.4]nonane derivatives, often transforming existing ring systems into the desired spirocyclic core. A notable example is the palladium(II)-mediated rearrangement of a carboxy-substituted spiro[4.4]nonatriene. nih.govrsc.orgnih.gov This transformation proceeds through an interrupted oxidative Heck cascade, culminating in a novel Pd(II)-mediated 1,5-vinyl shift from a vinyl-palladium intermediate. nih.govrsc.orgnih.gov The reaction ultimately converts the spiro[4.4]nonatriene scaffold into annulated fulvenes, which are fused bicyclic systems. nih.govrsc.org

This spiro-to-fused bicycle conversion is tolerant of a range of arylboronic acids, yielding various aryl-substituted fulvenes in moderate to good yields. nih.govrsc.orgnih.gov Mechanistic studies suggest that the rearrangement likely occurs through an intermediate along the oxidative Heck pathway rather than from the isolated Heck product itself. rsc.org While simple spiro[4.4]nonatrienes can undergo thermal rearrangement to indene (B144670) systems, this typically requires high temperatures. nih.govrsc.org The palladium-mediated conditions facilitate the transformation under milder settings. nih.gov Additionally, studies on the substituent effects on the sigmatropic shifts and other pericyclic rearrangements of this compound itself have been a subject of investigation. google.com

Acid-Catalyzed Rearrangements

Acid-catalyzed rearrangements represent a powerful tool for the synthesis of spirocyclic systems, often proceeding through carbocationic intermediates to afford rearranged carbon skeletons. While specific data for the direct acid-catalyzed rearrangement to yield this compound is not extensively documented in readily available literature, the principles of such transformations are well-established in organic chemistry. For instance, the synthesis of spiro[4.4]nonane-1,6-dione, a related analogue, has been achieved through an acid-catalyzed intramolecular Claisen condensation of 4-(2-oxocyclopentyl)-butyric acid. Another approach involves the rearrangement of 1,6-epoxy-bicyclo[4.3.0]-nonan-2-one with boron trifluoride to yield the same spiro[4.4]nonane-1,6-dione researchgate.net. These examples highlight the potential of acid catalysis in the formation of the spiro[4.4]nonane core.

Base-Promoted Rearrangements

Base-promoted rearrangements offer an alternative pathway for the synthesis of spirocyclic compounds. These reactions often involve the generation of carbanionic intermediates and subsequent intramolecular cyclizations or rearrangements. While specific examples detailing the base-promoted rearrangement for the direct synthesis of this compound are not prevalent in the surveyed literature, the synthesis of its analogues has been achieved under basic conditions. For instance, the Dieckmann condensation, a base-catalyzed intramolecular reaction of a diester, is a key step in a practical asymmetric synthesis of enantiopure spiro[4.4]nonane-1,6-dione. This process, however, requires careful control to prevent racemization under the basic conditions researchgate.net.

Specific Rearrangement Types in this compound Synthesis

Several named rearrangement reactions have been employed in the synthesis of spiro[4.4]nonane derivatives, showcasing the versatility of these transformations in constructing complex molecular architectures.

A notable example is a palladium(II)-mediated 1,5-vinyl shift of a carboxy-substituted spiro[4.4]nonatriene. This reaction proceeds through an oxidative Heck cascade and results in the formation of enantioenriched, aryl-substituted annulated fulvenes, which are isomers of substituted spiro[4.4]nona-1,3-dienes. The reaction tolerates a range of arylboronic acids, affording the products in moderate to good yields and enantiomeric ratios.

Table 1: Palladium(II)-Mediated Rearrangement of a Carboxy-Substituted Spiro[4.4]nonatriene

Entry Arylboronic Acid Product(s) Yield (%) Enantiomeric Ratio (er)
1 4-Methoxyphenylboronic acid Diaryl fulvene (B1219640) 55 86:14
2 Phenylboronic acid Diaryl fulvene 59 87:13
3 4-Fluorophenylboronic acid Diaryl fulvene 60 85:15
4 4-(Trifluoromethyl)phenylboronic acid Diaryl fulvene and Monoaryl fulvene 52 84:16

This table presents selected data from the study on the palladium(II)-mediated rearrangement of a carboxy-substituted spiro[4.4]nonatriene. The reaction showcases a specific type of rearrangement leading to a class of molecules structurally related to this compound. nih.govrsc.orgrsc.orgresearchgate.netucla.edu

Furthermore, an organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement has been developed for the synthesis of chiral spiro[4.4]nonane-1,6-diones. This reaction, using "unactivated" substrates, generates the spirocyclic diones with high yields and excellent enantiomeric excess, demonstrating the power of combining different reaction types in a single synthetic operation researchgate.net.

Enantioselective and Stereospecific Synthesis of this compound Derivatives

The development of enantioselective and stereospecific methods for the synthesis of this compound derivatives is of great importance, as the biological activity of chiral molecules is often dependent on their absolute configuration.

Chiral Auxiliaries and Organocatalysis in this compound Synthesis

The use of chiral auxiliaries and organocatalysis are prominent strategies for achieving enantioselectivity in the synthesis of spirocyclic compounds. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.

In the context of spiro[4.4]nonane systems, C2-chiral spiro diphosphine oxides (SpinPO), derived from the spiro[4.4]-1,6-nonadiene backbone, have been shown to be highly efficient and enantioselective organocatalysts in double-aldol reactions of ketones and aldehydes nih.gov. This demonstrates the utility of the spiro[4.4]nonadiene framework in designing chiral catalysts for asymmetric transformations.

An organocatalytic asymmetric synthesis of spironitrocyclopropanes, which are structurally related to spiro[4.4]nonane derivatives, has been achieved using a cinchona-derived bifunctional organocatalyst. This reaction between 2-arylidene-1,3-indandiones and bromonitroalkanes provides the products with excellent enantioselectivities and diastereoselectivities.

Table 2: Organocatalytic Asymmetric Synthesis of Spironitrocyclopropanes

Entry Aryl Group (Ar) Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
1 Phenyl 85 >99:1 96
2 4-Chlorophenyl 82 >99:1 97
3 4-Methylphenyl 88 >99:1 95
4 2-Naphthyl 78 >99:1 94

This table provides representative data for the organocatalytic synthesis of spironitrocyclopropanes, illustrating the high levels of stereocontrol achievable with organocatalysis in the formation of spirocyclic systems. rsc.org

Resolution of Racemic this compound Intermediates

Resolution of racemic mixtures is a classical yet effective method for obtaining enantiomerically pure compounds. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through kinetic resolution.

A practical asymmetric synthesis of enantiopure spiro[4.4]nonane-1,6-dione, a key precursor for chiral ligands, utilizes a kinetic resolution of a ketone precursor with a chiral quaternary carbon center. This key step is achieved through bioreduction with baker's yeast, which selectively reduces one enantiomer of the racemic ketone, allowing for the separation of the unreacted enantiomer with high enantiopurity. Subsequent chemical transformations then lead to the desired enantiopure spiro[4.4]nonane-1,6-dione researchgate.net. This approach allows for the gram-scale preparation of both enantiomers with excellent enantiopurities (up to >99% ee) researchgate.net.

Another example involves the resolution of racemic trans,trans-spiro[4.4]nonane-1,6-diol via the formation of diastereomeric esters with (-)-camphanic acid, followed by separation and hydrolysis to afford the individual enantiomers researchgate.net.

Reactivity and Reaction Mechanisms of Spiro 4.4 Nona 1,3 Diene

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For Spiro[4.4]nona-1,3-diene, the most prominent of these are Diels-Alder reactions and sigmatropic rearrangements, where its structural constraints and electronic properties play a defining role.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone for the synthesis of six-membered rings. anu.edu.au The reactivity of cyclopentadiene (B3395910) derivatives in these reactions can be significantly tuned by substitution at the saturated C5 carbon. Spirocyclization at this position is a particularly effective strategy for enhancing Diels-Alder reactivity. nih.govnih.gov This enhancement stems from the ability of the spiro-fused ring to pre-distort the diene into a geometry that is closer to the transition state of the cycloaddition, thereby lowering the activation energy of the reaction. nih.gov

Density Functional Theory (DFT) calculations have been employed to explore the energetics of Diels-Alder reactions involving spirocyclic dienes. nih.gov Using the M06-2X functional, studies have quantified the Gibbs activation energies (ΔG‡) for the reaction of various spirodienes with ethylene. nih.gov These computational models show that spirocyclization with smaller rings generally leads to a lower activation barrier and thus a higher reaction rate. nih.govnih.gov

For this compound (referred to as 5-Cp in some studies), the calculated activation energy fits within a clear trend demonstrated by a series of spirocyclic cyclopentadienes. nih.gov The data reveals that decreasing the size of the spiro-attached ring reduces the energy required to achieve the transition state geometry. nih.gov

Calculated Gibbs Activation Energies (ΔG‡) for the Diels-Alder Reaction of Cyclopentadiene Derivatives with Ethylene
DieneCommon AbbreviationSpiro-Ring SizeΔG‡ (kcal/mol)
spiro[4.7]dodec-1,3-diene8-Cp835.1
spiro[4.6]undec-1,3-diene7-Cp734.5
spiro[4.5]deca-1,3-diene6-Cp633.6
This compound5-Cp532.5
spiro[3.4]octa-5,7-diene4-Cp429.5
spiro[2.4]hepta-4,6-diene3-Cp330.7
5,5-dimethylcyclopentadienediMe-Cp-33.0
CyclopentadieneCp-29.1

Data sourced from computational studies using DFT (M06-2X functional) in the gas phase. nih.gov

The kinetics of the Diels-Alder reaction are highly sensitive to both the strain of the spiro-ring and the electronic nature of substituents at the spiro-center. As demonstrated by computational studies, decreasing the size of the spiro-ring from an eight-membered to a four-membered ring generally increases the rate of cycloaddition. nih.govnih.gov this compound is more reactive than its counterparts with larger spiro-rings (e.g., spiro[4.5]deca-1,3-diene) because the five-membered spiro-ring imposes greater strain, which is partially relieved upon moving to the transition state. nih.gov

Furthermore, substituents at the C5 position can influence reactivity through hyperconjugative effects. researchgate.net Hyperconjugative σ-donors can stabilize the diene by inducing aromatic 6π-electron delocalization, while σ-acceptors can be destabilizing. researchgate.net These electronic interactions, combined with the steric and strain effects of the spiro-ring, provide a comprehensive model for predicting the reactivity and stereoselectivity of Diels-Alder reactions in these systems. researchgate.net

Sigmatropic rearrangements involve the intramolecular migration of a sigma-bond across a π-electron system. wikipedia.org this compound and its derivatives are known to undergo such transformations, most notably nih.govCurrent time information in Le Flore County, US.-sigmatropic shifts. vmou.ac.inthieme-connect.de

Thermal nih.govCurrent time information in Le Flore County, US.-sigmatropic shifts of hydrogen are common in cyclopentadiene systems. In substituted this compound systems, the migration of a carbon substituent can also occur. vmou.ac.in A classic example is the thermal rearrangement of cis-6,9-dimethylthis compound. vmou.ac.in In this reaction, a nih.govCurrent time information in Le Flore County, US.-carbon shift occurs where the C6 atom migrates from its position at the spiro-center (C5) to the C4 position of the diene. This is followed by successive nih.govCurrent time information in Le Flore County, US.-hydrogen shifts to yield the final rearranged products. vmou.ac.in

A remarkable feature of the nih.govCurrent time information in Le Flore County, US.-sigmatropic rearrangement in the cis-6,9-dimethylthis compound system is that it proceeds with retention of configuration at the migrating carbon center (C6). vmou.ac.in This stereospecificity is consistent with the Woodward-Hoffmann rules for a suprafacial shift. scispace.com The rearrangement of this specific methyl-substituted this compound is considered a classic and rare example of a nih.govCurrent time information in Le Flore County, US.-rearrangement that is stereoretentive with respect to the migrating group. vmou.ac.inscispace.com

Thermal Rearrangement of cis-6,9-dimethylthis compound
Starting MaterialKey Transformation StepIntermediate/Product
cis-6,9-dimethylthis compound nih.govCurrent time information in Le Flore County, US.-Carbon Shift with StereoretentionRearranged bicyclic intermediate
Rearranged bicyclic intermediateSuccessive nih.govCurrent time information in Le Flore County, US.-Hydrogen ShiftsMixture of bicyclo[3.3.0]octadienes

This process illustrates a key reactivity pathway for substituted spiro[4.4]nona-1,3-dienes, highlighting the stereochemical outcome of the nih.govCurrent time information in Le Flore County, US.-sigmatropic shift. vmou.ac.in

Sigmatropic Rearrangements in this compound Systems

Mechanistic Studies of Rearrangement Pathways

The thermal rearrangements of spiro[4.4]nonapolyenes, including this compound, have been a subject of interest, revealing rapid 1,5-vinyl migration pathways. princeton.edu Studies on related spirodienyl systems provide insights into the potential rearrangement mechanisms. For instance, the thermal and photochemical rearrangements of spiro[2.3]hexadiene and spiro[2.3]hex-4-ene derivatives have been investigated, suggesting complex reaction cascades. princeton.edu

In the context of spiroaromaticity, the kinetic acidities of spiro[2.3]hexadienyl anions in highly basic media have been explored, which can inform the understanding of charge distribution and stability of potential intermediates in rearrangement reactions of larger spirocyclic systems like this compound. princeton.edu While direct mechanistic studies on the rearrangement of this compound are not extensively detailed in the provided results, the behavior of analogous compounds suggests that both thermal and photochemical conditions can induce significant structural transformations.

Photochemical interconversions have been observed in related silicon-containing spiro systems. For example, 5-silaspiro[4.4]nona-2,7-diene has been used to generate 1-silacyclopenta-2,4-diene through vacuum pyrolysis. mathnet.ru Subsequent irradiation of the matrix-isolated product leads to reversible interconversion with other isomeric siladienes, highlighting the role of light in mediating rearrangement pathways. mathnet.ru These studies on heteroatom-containing analogues can provide valuable models for understanding the potential photochemical reactivity of this compound.

Electrocyclic Reactions

Electrocyclic reactions are pericyclic processes involving the cyclization of a conjugated polyene, resulting in the formation of a cyclic compound with a new sigma bond. libretexts.org These reactions are stereospecific and can be initiated either thermally or photochemically, often leading to different stereochemical outcomes. libretexts.org

While specific studies detailing the electrocyclic reactions of this compound itself are not prevalent in the search results, its conjugated diene moiety makes it a potential candidate for such transformations. The principles of electrocyclic reactions, as described by Woodward and Hoffmann, govern the stereochemistry of the ring-closing and ring-opening processes based on the number of π-electrons and the reaction conditions (thermal or photochemical). researchgate.net For a 4π-electron system like the cyclopentadiene ring in this compound, thermal reactions are predicted to proceed via a conrotatory motion, while photochemical reactions would follow a disrotatory pathway. libretexts.orgresearchgate.net

Computational studies on the Diels-Alder reactivity of spirocyclic cyclopentadienes, including this compound, have provided insights into their electronic structure and reactivity, which are relevant to pericyclic reactions in general. nih.gov Furthermore, the study of competitive pericyclic reactions of cyclopentyne (B14760497) with this compound, which affords both [2+2] and [2+4] cycloadducts, underscores the diene's ability to participate in concerted, cyclic transition states characteristic of pericyclic processes. acs.org

Addition Reactions

Hydrolysis of Dichloroketen Adducts

The reaction of this compound with dichloroketen, followed by hydrolysis, leads to a variety of products, demonstrating complex rearrangements and ring expansions. The initial [2+2] cycloaddition of dichloroketen to the diene yields a dichloroketone adduct. rsc.orgpsu.edu Subsequent hydrolysis of this adduct does not simply produce the corresponding dicarboxylic acid but instead results in a cascade of reactions.

The hydrolysis of the dichloroketen adduct of this compound has been reported to yield several compounds, including a spiro nih.govscholaris.caundecadiene-dione derivative, and rearranged products containing a seven-membered ring, such as hydroxy-tetrahydro-benzocycloheptenones. rsc.orgpsu.edu The formation of these products, particularly those with a seven-membered ring, is explained by invoking a mechanism analogous to that proposed by Bartlett for Stevens' tropolone (B20159) synthesis. psu.edursc.org

A detailed study on the hydrolysis of the dichloroketen adduct of this compound identified the following products:

spiro nih.govscholaris.caundeca-8,10-diene-6,7-dione

6-hydroxy-1,2,3,4-tetrahydro-5H-benzocyclohepten-5-one

6-hydroxy-1,2,3,4-tetrahydro-7H-benzocyclohepten-7-one

5-acetoxy- and 5-hydroxy-7-chlorospiro(bicyclo[3.2.0]hept-2-ene-4,1'-cyclopentane)-6-ones psu.edu

The formation of these varied structures highlights the intricate reaction pathways that can be accessed from the dichloroketen adduct of this compound upon hydrolysis.

Hydrogenation Studies

This compound and its derivatives have been utilized in the context of hydrogenation reactions, particularly in the synthesis of chiral ligands for asymmetric catalysis. jlu.edu.cnchinesechemsoc.org The hydrogenation of the diene system can lead to the corresponding spiro[4.4]nonane or partially hydrogenated intermediates.

Chiral spiro ligands based on the spiro[4.4]nonane and spiro[4.4]nonadiene skeletons have been developed and successfully applied in asymmetric catalytic hydrogenation reactions. jlu.edu.cnchinesechemsoc.org For instance, spiro[4.4]-1,6-nonadiene-based chiral phosphine-oxazoline ligands have been used in the Iridium-catalyzed asymmetric hydrogenation of substrates containing C=C and C=N double bonds. chinesechemsoc.org

In some synthetic strategies, this compound is used as a precursor to construct tetrahydroindenyl ligands, which avoids the need to prepare and catalytically hydrogenate the corresponding indenyl system directly. thieme-connect.com This suggests that the hydrogenation of the diene can be controlled to achieve specific structural motifs.

While detailed studies focusing solely on the hydrogenation of this compound to determine product distributions under various catalytic conditions are not extensively covered in the provided search results, its use in the synthesis of more complex molecules implies that its reduction is a feasible and useful transformation. The field of catalytic asymmetric hydrogenation has seen significant advancements, with various transition metal catalysts being employed for the synthesis of chiral amines and other valuable compounds. scholaris.ca

Ring-Opening Reactions

Metal-Catalyzed Ring-Opening with Carbonyls

Metal-catalyzed reactions of this compound can lead to ring-opening and subsequent cycloaddition with carbonyl compounds. These reactions provide a pathway to construct complex spirocyclic and heterocyclic frameworks.

For instance, a cascade reaction between α,β-unsaturated aldehydes and isoxazolones, which can be conceptually related to the reactivity of spirodienes, has been achieved under synergistic catalysis of a chiral secondary amine and a palladium(0) catalyst. acs.org This reaction allows for the synthesis of chiral spiroisoxazolone derivatives with high diastereoselectivity and enantioselectivity. acs.org While this example does not directly involve this compound, it illustrates the potential for metal-catalyzed reactions to initiate ring-opening and cycloaddition cascades with carbonyl-containing substrates.

A more direct example is the bismuth triflate-catalyzed reaction between alkynols and γ-ketoesters, which leads to spiro[4.4]non-3-en-2-one derivatives. This reaction proceeds through the activation of the carbonyl group by the Lewis acid, followed by nucleophilic attack and subsequent intramolecular cyclization. Although this is a ring-forming rather than a ring-opening reaction of a pre-existing spirodiene, it highlights the utility of metal catalysis in constructing spiro[4.4]nonane frameworks through reactions involving carbonyls.

The development of spirocyclic compounds often involves metal-catalyzed steps. For example, the synthesis of spirocyclic isoxazolones has been achieved via a Conia-ene type reaction, demonstrating the power of metal catalysis in constructing such systems. acs.org

Acid-Mediated Ring-Opening

The presence of the double bonds in the cyclopentadiene ring makes this compound susceptible to reactions with acids. While direct ring-opening to form acyclic products is not a commonly reported primary pathway, acid-catalyzed processes are crucial in mediating skeletal rearrangements. Under acidic conditions, such as with protic or Lewis acids, protonation of one of the double bonds can occur, leading to the formation of a carbocation intermediate. This intermediate is not stable and can undergo rapid Wagner-Meerwein shifts, redistributing substituents and potentially altering the ring structure.

Acid-promoted rearrangements are often key steps in multi-step syntheses that use this compound derivatives to build more complex molecules. For instance, acid-catalyzed rearrangements have been employed in the transformation of cage propellanes, which can be synthesized from this compound, into D3-trishomocubanes. ias.ac.inias.ac.inresearchgate.net In these cases, the acid facilitates the reorganization of the polycyclic framework, driven by the release of ring strain. researchgate.net

Functionalization Reactions of the Diene System

The conjugated diene within this compound is the primary site of its functionalization reactions, with cycloadditions being the most prominent. As a diene, it readily participates in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles.

This reactivity is harnessed to construct intricate polycyclic systems. For example, this compound reacts with dione (B5365651) dienophiles in refluxing toluene (B28343) to produce Diels-Alder adducts that serve as precursors to cage compounds. ias.ac.inresearchgate.net The reaction involves the formation of two new carbon-carbon bonds and sets the stereochemistry for subsequent transformations.

Beyond typical dienophiles, this compound can react with highly reactive species like cyclopentyne. acs.org In this reaction, it can undergo both a [4+2] cycloaddition and a competing [2+2] cycloaddition, yielding a mixture of products. acs.org The ratio of these products can be influenced by the method used to generate the cyclopentyne. acs.org

Below is a table summarizing representative functionalization reactions of the diene system.

Reaction TypeReactant(s)Product TypeReference
Diels-Alder6-methyl-5,8-dihydronaphthalene-1,4-dionePolycyclic Diels-Alder Adduct ias.ac.in
Diels-Alder6,7-dimethyl-5,8-dihydronaphthalene-1,4-dionePolycyclic Diels-Alder Adduct ias.ac.in
Diels-Alder6-methylnaphthalene-1,4-dionePolycyclic Diels-Alder Adduct ias.ac.in
[4+2] and [2+2] CycloadditionCyclopentyneFused Bicyclic Adducts acs.org

Rearrangements Leading to Different Polycyclic Systems

This compound and its derivatives are known to undergo rearrangements that convert the spirocyclic skeleton into more stable fused bicyclic systems or serve as pathways to complex cage compounds.

One of the most characteristic reactions of this compound is its thermal rearrangement to a fused bicyclic system. datapdf.com When heated in the gas phase, it undergoes a researchgate.net-vinyl shift, a type of sigmatropic rearrangement, to produce derivatives of bicyclo[4.3.0]nonane (also known as hydrindane). datapdf.comresearchgate.net This transformation is remarkably rapid compared to analogous rearrangements in other spirocycles, indicating a lower activation energy for the migration. datapdf.com This spiro-to-fused ring conversion relieves some of the steric strain associated with the spirocyclic center.

The kinetics of these thermal rearrangements have been studied, and the activation parameters provide insight into the reaction mechanism. datapdf.com

ReactionTemperature (°C)Activation Energy (Ea, kcal/mol)Pre-exponential Factor (log A)Reference
Thermal Rearrangement of this compound250-32042.6 ± 0.612.5 ± 0.3 datapdf.com

Modern synthetic methods have also achieved this type of transformation under milder conditions. For instance, a palladium(II)-mediated oxidative Heck cascade has been used to convert a carboxy-substituted spiro[4.4]nonatriene into annulated fulvenes, which are derivatives of the bicyclo[4.3.0]nonane skeleton. nih.gov This reaction proceeds through a proposed 1,5-vinyl shift from a vinyl-palladium intermediate. nih.gov

This compound is a key starting material for the assembly of complex polycyclic cage compounds. ias.ac.inias.ac.inresearchgate.net The synthetic strategy typically begins with a Diels-Alder reaction where the spirodiene acts as the four-pi-electron component. researchgate.net

In a representative synthesis, this compound is reacted with a substituted dione to form a Diels-Alder adduct. ias.ac.in This adduct, which already contains a complex polycyclic framework, can then undergo an intramolecular [2+2] photocycloaddition. The resulting product is a cage-like [4.4.2]propellane derivative. ias.ac.inresearchgate.net These propellanes can be further subjected to acid-promoted rearrangements, for example using zinc and acetic acid, to produce highly symmetric cage compounds like D3-trishomocubanes. ias.ac.inias.ac.inresearchgate.net This multi-step approach allows for the construction of intricate three-dimensional structures from a relatively simple spirocyclic precursor. researchgate.net

Starting MaterialsKey IntermediatesFinal Cage Product TypeReference
This compound, Dione DienophileDiels-Alder Adduct, Photocycloaddition ProductCage [4.4.2]propellane ias.ac.inresearchgate.net
Cage [4.4.2]propellaneRearrangement via Zinc/Acetic AcidD3-Trishomocubane ias.ac.inresearchgate.net

Theoretical and Computational Investigations of Spiro 4.4 Nona 1,3 Diene

Electronic Structure and Bonding Analysis

The electronic structure of Spiro[4.4]nona-1,3-diene is significantly influenced by the spatial arrangement of its two five-membered rings, which are held together by a single common carbon atom, the spiro center. This arrangement dictates the interaction between the π-systems of the diene unit and the σ-framework of the saturated ring.

Molecular Orbital (MO) Theory Applications

Molecular orbital (MO) theory provides a powerful framework for understanding the bonding and electronic properties of this compound. The interaction between the π orbitals of the 1,3-butadiene (B125203) moiety within one ring and the σ orbitals of the adjacent cyclopentane (B165970) ring leads to a unique set of molecular orbitals.

Experimental evidence from photoelectron spectroscopy has been instrumental in elucidating the MO energy levels of this compound. A correlation of the photoelectron spectra of a series of related spiro compounds, including spiro[4.4]nonatetraene, spiro[4.4]nona-1,3,7-triene, and spiro[4.4]nona-1,3,6-triene, has allowed for the assignment of the ionization bands in this compound. researchgate.net The first three ionization potentials correspond to the removal of electrons from specific molecular orbitals, providing a direct measure of their energy levels.

Spiroconjugation Effects on Electronic Properties

Spiroconjugation refers to the through-space interaction between orbitals on atoms that are not directly bonded but are in close spatial proximity due to the rigid spirocyclic framework. In this compound, this interaction occurs between the π-orbitals of the diene and the pseudo-π orbitals of the σ-bonds in the cyclopentane ring.

The effects of spiroconjugation on the electronic properties of this compound can be observed in its ultraviolet (UV) spectrum. A comparative study of the spectral properties of spiro[4.4]nonatetraene, spiro[4.4]nona-1,3,7-triene, and this compound revealed significant effects of spiroconjugation. researchgate.net While the fully conjugated spiro[4.4]nonatetraene shows a significant red shift in its UV spectrum compared to the less conjugated analogues, the spectrum of this compound serves as a baseline to quantify the extent of this electronic interaction.

Table 1: UV Spectral Data of Spiro[4.4]nonatetraene and Related Compounds

Compoundλmax (nm)Extinction Coefficient (ε)
Spiro[4.4]nonatetraene242Lowered
Spiro[4.4]nona-1,3,7-trieneNot specifiedNot specified
This compoundNot specifiedNot specified

Note: The source material qualitatively describes a red shift and lowered extinction coefficient for spiro[4.4]nonatetraene compared to the other two compounds but does not provide specific numerical data for this compound's UV maximum or extinction coefficient.

Strain Energy and Stability Calculations

While a specific value for the strain energy of this compound is not prominently reported in the literature, the strain energies of related spiroalkanes have been computed using high-level electronic structure theory. These methods often employ isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, to cancel out systematic errors in the calculations.

For instance, a method for the direct computation of hydrocarbon strain energies using computational group equivalents has been developed and applied to a wide range of strained hydrocarbons, including spiroalkanes. This approach allows for the calculation of strain energies at various levels of theory.

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for investigating the properties of molecules like this compound. These methods provide detailed insights into the electronic structure, geometry, and stability of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that has been applied to study the properties of a vast array of organic molecules. While specific DFT studies solely focused on this compound are not extensively documented in publicly available literature, DFT calculations are routinely used to predict molecular geometries, vibrational frequencies, and electronic properties.

For related spiro compounds, DFT calculations have been employed to investigate their molecular and electronic structures. For example, studies on spiroketones have utilized the B3LYP functional with various basis sets to match experimental X-ray data and interpret spectroscopic properties. Such studies provide a framework for how DFT could be applied to this compound to obtain valuable data.

Table 2: Hypothetical DFT-Calculated Properties of this compound

PropertyCalculated Value
Total Energy (Hartree)Data not available
HOMO Energy (eV)Data not available
LUMO Energy (eV)Data not available
Dipole Moment (Debye)Data not available

Note: This table is a template. Specific DFT data for this compound is not available in the searched sources.

Ab Initio Electronic Structure Theory

Ab initio electronic structure methods, which are based on first principles without empirical parameters, offer a high level of accuracy for studying molecular properties. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), provide a rigorous theoretical foundation for understanding the electronic structure of this compound.

In the context of related spiro compounds, ab initio calculations have been used to complement experimental findings. For instance, in the study of spiro[4.4]nonatetraene, ab initio calculations at the Hartree-Fock level with a 6-31G* basis set were used to analyze the structural distortions arising from spiroconjugation. researchgate.net These calculations showed a slight shortening of the double bonds and a small elongation of the single bonds connected to the spiro atom, consistent with experimental observations.

Table 3: Hypothetical Ab Initio Calculated Properties of this compound

PropertyCalculated Value
Bond Length C1-C2 (Å)Data not available
Bond Angle C1-C5-C4 (°)Data not available
Mulliken Atomic ChargesData not available

Note: This table is a template. Specific ab initio data for this compound is not available in the searched sources.

Advanced Computational Methods (e.g., CASSCF/CASPT2)

The electronic structure of this compound, particularly in its excited states or during pericyclic reactions, can be complex and may not be accurately described by single-reference methods like standard Density Functional Theory (DFT). In such cases, multiconfigurational methods such as the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are indispensable.

Following a CASSCF calculation, CASPT2 is often used to incorporate dynamic electron correlation, which is the instantaneous repulsion between electrons. This correction is vital for obtaining quantitatively accurate energy differences, such as excitation energies and reaction barriers. While specific CASPT2 calculations for this compound are not readily found, the methodology has been successfully applied to elucidate the photolysis mechanisms of other cyclic and acyclic dienes, providing valuable benchmarks for understanding their electronic behavior. The application of CASSCF/CASPT2 would be instrumental in characterizing the valence and Rydberg states of this compound and understanding its photochemical reactivity.

Mechanistic Computational Studies

Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Analysis and Activation Energy Prediction

The study of reaction mechanisms hinges on the characterization of transition states, which are the highest energy points along a reaction coordinate. Computational methods can be used to locate and characterize the geometry and energy of these transient species. For reactions involving this compound, such as Diels-Alder cycloadditions, transition state analysis can reveal the degree of bond formation and breaking at the transition state, indicating whether the reaction is synchronous or asynchronous.

The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. DFT methods are commonly used to predict activation energies with reasonable accuracy. For cycloaddition reactions of aromatic and heterocyclic molecules, a strong correlation has been observed between computationally predicted transition state distortion energies and the activation energies, highlighting the predictive power of these methods.

Distortion/Interaction Analysis for Reaction Mechanisms

The distortion/interaction model, also known as the activation strain model, is a powerful conceptual tool for understanding chemical reactivity. nih.gov This model partitions the activation energy into two components: the distortion energy and the interaction energy. nih.gov

Distortion Energy: The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov

Interaction Energy: The stabilizing energy released when the distorted reactants are brought together in the transition state geometry. nih.gov

This analysis provides a quantitative framework to understand the factors controlling reaction barriers. For example, in cycloaddition reactions, a more rigid reactant will have a higher distortion energy, leading to a higher activation barrier. Conversely, stronger orbital interactions between the reactants in the transition state will lead to a more favorable interaction energy and a lower barrier. This model has been successfully applied to a wide range of reactions, including cycloadditions, to explain reactivity trends and stereoselectivity. nih.govescholarship.org In the context of spirocyclic systems, distortion/interaction analysis could be used to rationalize the regio- and stereoselectivity observed in their reactions. rsc.org

Potential Energy Surface Mapping

A potential energy surface (PES) provides a comprehensive landscape of a chemical reaction, mapping the energy of a system as a function of its geometry. By exploring the PES, chemists can identify all possible reaction pathways, intermediates, and transition states connecting reactants to products.

Computational methods, ranging from DFT to more advanced ab initio techniques, can be used to construct detailed potential energy surfaces. For this compound, mapping the PES for processes like thermal rearrangements or photochemical reactions would reveal the intricate details of these transformations. This would involve locating all relevant stationary points and tracing the intrinsic reaction coordinate (IRC) to confirm the connections between them. Such studies are crucial for a complete understanding of the reaction dynamics.

Stereochemical Predictions and Conformational Analysis

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Computational methods are invaluable for predicting stereochemical outcomes and analyzing the conformational landscape of molecules.

For spirocyclic compounds like this compound, the spirocenter introduces a unique structural constraint that can influence the stereochemical course of reactions. Computational modeling can be used to predict the preferred diastereomeric or enantiomeric products of a reaction by comparing the energies of the corresponding transition states. For instance, in 1,3-dipolar cycloadditions involving steroidal spiro compounds, computational studies can help rationalize the observed stereo- and regioselectivities. nih.gov

Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. For the saturated parent compound, spiro[4.4]nonane, different conformations of the five-membered rings are possible. nih.gov The introduction of double bonds in this compound will alter the conformational preferences of the cyclopentane ring. Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and to calculate the energy barriers for their interconversion. This information is crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules.

Advanced Spectroscopic Characterization Techniques Applied to Spiro 4.4 Nona 1,3 Diene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of Spiro[4.4]nona-1,3-diene. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

Detailed ¹H and ¹³C NMR spectral data have been acquired for this compound, often utilizing selective proton decoupling and comparison between calculated and experimental spectra to ensure accurate assignments. tue.nl In the ¹H NMR spectrum, the olefinic protons of the cyclopentadiene (B3395910) ring give rise to distinct signals. The high-field signals are assigned to the "inner" olefinic protons (H2 and H3), while the downfield signals correspond to the "outer" protons (H1 and H4). The saturated protons of the cyclopentane (B165970) ring appear as a complex multiplet further upfield.

¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of all nine carbon atoms. tue.nl The spiro carbon (C5) is uniquely identified as a quaternary carbon. The olefinic carbons (C1, C2, C3, C4) resonate in the typical downfield region for sp²-hybridized carbons, while the saturated sp³ carbons of the second ring (C6, C7, C8, C9) appear upfield. The analysis of coupling constants in both ¹H-¹H and ¹H-¹³C spectra reveals similar bond localizations within the cyclopentadiene moiety of this compound when compared to related spirodienes. tue.nl

Table 1: ¹H and ¹³C NMR Spectral Data for this compound Note: Specific chemical shift (δ) and coupling constant (J) values can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative compilation from published research. tue.nl

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key ¹H-¹H Coupling Constants (J, Hz)
C1/C4~6.3~133J(1,2) ≈ 5.2
C2/C3~6.1~127J(1,3) ≈ 1.4
C5 (spiro)-~60J(1,4) ≈ 2.0
C6/C9~1.8~39J(2,3) ≈ 5.2
C7/C8~1.8~26J(2,4) ≈ 1.4

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. With a molecular formula of C₉H₁₂, the compound has a precise molecular weight of approximately 120.19 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 120.

The fragmentation of this compound is expected to follow pathways characteristic of cyclic hydrocarbons. Common fragmentation would involve the loss of stable neutral molecules or radicals. For the isomeric compound Spiro[4.4]nona-1,6-diene, GC-MS data shows the most abundant peak (base peak) at m/z 105, corresponding to the loss of a methyl radical (•CH₃). nih.gov The molecular ion at m/z 120 is the second most abundant peak. nih.gov This suggests that a likely fragmentation pathway for this compound would also involve rearrangements and loss of small alkyl fragments.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

m/z RatioIonPotential Origin
120[C₉H₁₂]⁺Molecular Ion (M⁺)
105[C₈H₉]⁺Loss of a methyl radical (•CH₃)
91[C₇H₇]⁺Tropylium ion, a common fragment from cyclic hydrocarbons
77[C₆H₅]⁺Phenyl cation, from further fragmentation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. nih.gov For this compound, these spectra are dominated by absorptions corresponding to the stretching and bending of C-H and C-C bonds.

The most characteristic vibrations arise from the cyclopentadiene moiety. The C=C stretching vibrations of the conjugated diene system typically appear in the 1600-1650 cm⁻¹ region of the IR spectrum. The =C-H stretching of the olefinic protons is observed above 3000 cm⁻¹, while the C-H stretching of the saturated cyclopentane ring appears just below 3000 cm⁻¹. The spectrum for 1,3-cyclopentadiene, a structural component of the target molecule, shows these characteristic bands. nist.gov Skeletal vibrations and deformations of the two five-membered rings give rise to a complex fingerprint region at lower wavenumbers.

Table 3: Principal IR and Raman Vibrational Modes for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
=C-H Stretch3100 - 3000Stretching of C-H bonds on the diene
C-H Stretch3000 - 2850Stretching of C-H bonds on the saturated ring
C=C Stretch1650 - 1600Stretching of conjugated double bonds
CH₂ Bend (Scissoring)1470 - 1450Bending of methylene (B1212753) groups in the saturated ring
C-C Stretch1200 - 800Skeletal vibrations of the carbon framework
=C-H Bend (Out-of-plane)900 - 700Bending of olefinic C-H bonds

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the conjugated diene system within the cyclopentadiene ring. This system gives rise to a strong absorption in the UV region due to a π → π* electronic transition.

Comparative studies of the spectral properties of this compound (referred to as compound 10 in the study), Spiro[4.4]nona-1,3,7-triene (compound 2), and Spiro[4.4]nonatetraene (compound 1) reveal the effects of extended conjugation. princeton.edu The UV spectrum of Spiro[4.4]nonatetraene shows a significant red shift (a shift to a longer wavelength) of 22 nm compared to this compound. princeton.edu This is attributed to the effect of spiroconjugation in the tetraene, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The absorption maximum (λmax) for a simple conjugated diene like this is typically found in the 220-260 nm range.

Table 4: Comparative UV-Vis Data of Related Spiro Compounds

CompoundKey Structural FeatureEffect on UV Spectrum
This compoundIsolated conjugated dieneBaseline absorption (π → π*)
Spiro[4.4]nonatetraeneTwo diene systems linked by a spiro centerRed shift of 22 nm vs. the diene due to spiroconjugation princeton.eduacs.org

X-ray Crystallography for Solid-State Structure Determination

Circular Dichroism (CD) for Chiral Compound Analysis

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is an essential tool for studying chiral molecules.

The parent molecule, this compound, is achiral as it possesses a plane of symmetry and is superimposable on its mirror image. Therefore, it does not exhibit a CD spectrum. However, CD spectroscopy becomes critically important for the analysis of chiral derivatives of the spiro[4.4]nonane framework. researchgate.net For example, optically active compounds such as (5S)-Spiro[4.4]nona-3,8-diene-2,7-dione have been synthesized and studied using CD. rsc.org The sign of the Cotton effects in the CD spectrum, particularly in the π → π* transition region, can be used to determine the absolute configuration of the chiral spiro center, often by applying principles like the exciton (B1674681) chirality method. rsc.orgtandfonline.com

Spiro 4.4 Nona 1,3 Diene As a Building Block in Complex Chemical Synthesis

Precursor for Polycyclic and Cage Hydrocarbons

Spiro[4.4]nona-1,3-diene is a key starting material in the assembly of complex polycyclic and cage-like molecules. Its conjugated diene system readily participates in cycloaddition reactions, particularly the Diels-Alder reaction, which is a cornerstone for building molecular complexity in a controlled manner.

Researchers have successfully utilized this compound to construct substituted cage [4.4.2]propellanes and D₃-trishomocubanes. semanticscholar.orgresearchgate.netias.ac.in The synthesis strategy often involves a sequence of reactions, beginning with a Diels-Alder reaction to form an initial adduct, followed by further transformations such as [2+2] photocycloaddition and acid-promoted rearrangements to yield the final cage structure. semanticscholar.orgresearchgate.netias.ac.in These polycyclic cage compounds are of significant interest due to their inherent ring strain, rigid frameworks, and potential as high-energy density materials. researchgate.netias.ac.in

The general synthetic approach can be summarized in the following key steps:

Diels-Alder Reaction: this compound acts as the diene component, reacting with a suitable dienophile (e.g., a substituted dione) to form a polycyclic adduct.

Photocycloaddition: The resulting adduct can undergo an intramolecular [2+2] photocycloaddition to create the characteristic cage framework.

Rearrangement: In some cases, acid-promoted rearrangements of the cage propellanes can lead to the formation of other unusual polycycles, such as D₃-trishomocubanes, in good yields. semanticscholar.orgresearchgate.netias.ac.in

Table 1: Synthesis of Cage Compounds from this compound
Starting MaterialsKey Reaction StepsProduct ClassSignificance
This compound, 1,4-hydroquinone derivativesDiels-Alder Reaction, [2+2] PhotocycloadditionCage [4.4.2]propellanesIntermediates for high-density materials
Cage [4.4.2]propellanesAcid-promoted Rearrangement (Zinc/acetic acid)D₃-trishomocubanesUnusual polycyclic frameworks

Scaffold for Heterocyclic Compound Synthesis

The rigid spiro[4.4]nonane framework is an attractive scaffold for the synthesis of novel heterocyclic compounds. The defined spatial arrangement of substituents imposed by the spiro center is a desirable feature in medicinal chemistry and materials science, as it can lead to enhanced selectivity for biological targets or specific material properties. mdpi.com Spiro heterocycles are found in various natural alkaloids and pharmaceutical compounds, exhibiting a wide range of biological activities. nih.gov

While direct use of this compound is one route, synthetic strategies often involve multicomponent reactions where a spirocyclic core is constructed to incorporate heteroatoms. For instance, a robust method for synthesizing 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives has been developed. nih.gov This one-pot, three-component reaction involves the coupling of alkyl isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-ones. nih.gov The process proceeds through a cascade of reactions including the in-situ generation of a zwitterionic intermediate followed by 1,3-dipolar cyclization to efficiently form the complex spiro heterocyclic architecture. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Based on the Spiro[4.4]nonane Core
Heterocyclic SystemSynthetic ApproachKey Features
1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienesThree-component reaction (isocyanide, acetylenic ester, isoxazolone)Efficient one-pot synthesis of complex spiro architectures. nih.gov
SpiroisoxazolonesCascade reaction (α,β-unsaturated aldehydes and isoxazolones)Access to chiral derivatives with high diastereoselectivity.
Spiro[dihydropyridine-oxindoles]Three-component reaction (arylamine, isatin, cyclopentane-1,3-dione)Forms polysubstituted spiro compounds with potential biological activity. beilstein-journals.org

Intermediate in the Synthesis of Annulated Systems

Derivatives of this compound serve as crucial intermediates in the synthesis of annulated (fused-ring) systems. Specifically, spiro[4.4]nona-2,7-diene-1,6-dione, a related compound, has been employed as a dienophile in Diels-Alder reactions to construct fused spiro[4.4]-nonane-dione derivatives. acs.orgnih.govresearchgate.net

This synthetic methodology involves a tandem [4+2]-cycloaddition/aromatization reaction sequence. acs.orgnih.gov The spiro dione (B5365651) acts as the dienophile, reacting with an active diene component. The resulting adduct then undergoes an immediate aromatization to yield the stable, fused aromatic spiro compound. This method is versatile, allowing for the synthesis of both symmetric and asymmetric annulated systems by varying the diene component. acs.org

Table 3: Synthesis of Annulated Systems via Spiro[4.4]nona-2,7-diene-1,6-dione
DienophileDiene Generation SystemReaction TypeProduct
Spiro[4.4]nona-2,7-diene-1,6-dioneTetrabromoxylene/NaI systemTandem [4+2]-cycloaddition/aromatizationSymmetric fused spiro[4.4]-nonane-diones. acs.orgnih.gov
Spiro[4.4]nona-2,7-diene-1,6-dione1,3-Diphenylisobenzofuran (B146845)/BF₃ systemTandem [4+2]-cycloaddition/aromatizationAsymmetric fused spiro[4.4]-nonane-diones. acs.orgnih.gov
Spiro[4.4]nona-2,7-diene-1,6-dioneSubstituted cyclonesTandem [4+2]-cycloaddition/aromatizationAsymmetric fused spiro[4.4]-nonane-diones. acs.orgnih.gov

Role in Materials Science Research

The unique, rigid, and three-dimensional structure of this compound and its derivatives makes them valuable precursors in materials science. The spirocyclic core can be used to design and synthesize novel organic materials with specific and predictable spatial arrangements.

One significant application is in the synthesis of high-energy density materials. The polycyclic cage compounds derived from this compound are examples of such materials, where the high degree of ring strain contributes to their energetic properties. researchgate.net

Furthermore, the concept of spiroconjugation—the interaction between the π-systems of the two rings connected at the spiro center—is a key area of research. This electronic interaction, which is influenced by the geometry of the spiro-fused rings, can be exploited to develop organic materials with tailored properties. While detailed optoelectronic data is beyond the scope of this article, the comparison of the spectral properties of Spiro[4.4]nonatetraene, Spiro[4.4]nona-1,3,7-triene, and this compound has revealed significant effects of spiroconjugation, which is a fundamental principle in the design of novel organic functional materials. princeton.edu The rigid framework provided by the spiro center is instrumental in creating materials where molecular conformation is precisely controlled, a critical factor for applications in fields like organic electronics.

Derivatives and Analogues of Spiro 4.4 Nona 1,3 Diene

Synthesis of Substituted Spiro[4.4]nona-1,3-dienes

The synthesis of substituted spiro[4.4]nona-1,3-dienes is a field of active research, driven by the desire to create novel molecules with specific electronic and steric properties. A variety of synthetic methodologies have been developed to introduce functional groups at different positions of the spiro[4.4]nonane skeleton.

One notable approach involves the tandem [4+2]-cycloaddition/aromatization reaction to construct annulated spiro[4.4]-nonane-diones. acs.orgacs.org This method utilizes spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile, which can undergo Diels-Alder reactions with various dienes to produce both symmetric and asymmetric fused systems. acs.orgacs.org The choice of diene is crucial for the success of the reaction, with 1,3-diphenylisobenzofuran (B146845) being a versatile option for creating both mono- and di-[4+2]-cycloadducts. acs.org

Another strategy focuses on the synthesis of enantiopure spiro[4.4]nonane C-(2'-deoxy)ribonucleosides. nih.gov This multi-step synthesis starts from an enantiomerically pure diol, which is then converted into key spirocyclic cyclopentenone intermediates. nih.gov These intermediates can then be further elaborated to form novel 2'-deoxyribonucleosides, demonstrating a practical route to chiral-substituted spiro[4.4]nonanes. nih.gov

The table below summarizes a synthetic approach to annulated spiro[4.4]-nonane-diones.

Starting MaterialDieneReaction TypeProductRef
Spiro[4.4]nona-2,7-diene-1,6-dione1,3-DiphenylisobenzofuranDiels-Alder / AromatizationFused spiro[4.4]-nonane-dione derivative acs.orgacs.org
Spiro[4.4]nona-2,7-diene-1,6-dioneSubstituted CyclonesDiels-Alder / AromatizationFused spiro[4.4]-nonane-dione derivative acs.orgacs.org

Spiro[4.4]nona-1,6-diene and its Research

Spiro[4.4]nona-1,6-diene is a structural isomer of spiro[4.4]nona-1,3-diene, with the double bonds located in different positions within the five-membered rings. lookchem.com This seemingly subtle difference in structure can lead to distinct chemical properties and reactivity. Research on spiro[4.4]nona-1,6-diene has often focused on its synthesis and its use as a building block for more complex molecules. lookchem.com

The synthesis of enantiomerically pure spiro[4.4]nona-1,6-diene has been achieved. researchgate.net One method involves the conversion of spiro[4.4]nonane-1,6-dione to the corresponding trans,trans-diol, which is then resolved into its enantiomers using (-)-camphanic acid. researchgate.net Pyrolysis of the bis-4-methylphenyl-thionocarbonate derivative of the resolved diol yields the enantiopure diene. researchgate.net The availability of enantiopure forms of this compound is significant for applications in asymmetric synthesis and materials science.

Due to its rigid spirocyclic structure, spiro[4.4]nona-1,6-diene is an interesting candidate for polymer chemistry and as a precursor in the synthesis of complex molecular architectures. lookchem.com Its unsaturated nature, with two double bonds, provides reactive sites for various chemical transformations. lookchem.com

PropertyValue
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
CAS Number6569-94-4

Spiro[4.4]nonatetraene and its Electronic Structure

Spiro[4.4]nonatetraene, with four double bonds within its structure, is a highly unsaturated analogue of this compound. Its electronic structure is of significant interest due to the phenomenon of spiroconjugation. researchgate.netprinceton.edu Spiroconjugation refers to the through-space interaction of the two perpendicular π-systems of the cyclopentadiene (B3395910) rings, which are joined by the common spiro carbon atom. stackexchange.com

This interaction leads to a splitting of the π-molecular orbital energy levels. stackexchange.com In the case of spiro[4.4]nonatetraene, which contains 8 π-electrons (a 4n system), this spiroconjugation results in a net destabilization, and the molecule is considered to be spiro-antiaromatic. stackexchange.comechemi.com This destabilization can be observed experimentally through shifts in its UV spectrum. princeton.edu

The electronic structure of spiro[4.4]nonatetraene has been extensively studied using various spectroscopic techniques and quantum-chemical calculations. researchgate.net Photoelectron spectroscopy has been used to assign the ionization energies of the molecular orbitals, providing experimental evidence for the theoretical models of spiroconjugation. researchgate.net The inherent helicity of the π-π* transitions in substituted spiropentadienes, a related smaller system, has been computationally verified, and these transitions exhibit large rotatory strengths. chemrxiv.org

Spectroscopic Data for Spiro[4.4]nonatetraene
Photoelectron Spectroscopy (PES) Bands Ionization Energy (eV)
1a2(π)7.99
1b1(π)9.22
7e(π)10.55

Spiro[4.4]nona-1,3,7-triene and its Reactivity

Spiro[4.4]nona-1,3,7-triene is another important analogue, featuring three double bonds. Its synthesis has been achieved through a route starting from the cyclopentadienide (B1229720) anion and 4,5-di(bromomethyl)-2,2-dimethyl-1,3-dioxolane. princeton.edu The study of this molecule, alongside this compound and spiro[4.4]nonatetraene, has been crucial in understanding the effects of spiroconjugation on spectral and chemical properties. princeton.edu

The reactivity of spiro[4.4]nonatrienes has been explored in the context of rearrangement reactions. For instance, a carboxy-substituted spiro[4.4]nonatriene has been shown to undergo a palladium(II)-mediated 1,5-vinyl shift to form annulated fulvenes. nih.gov This transformation highlights the potential of spiro[4.4]nonatrienes as precursors to other complex π-conjugated systems. nih.gov This oxidative Heck cascade reaction proceeds in moderate to good yields and can tolerate a range of arylboronic acids, leading to a variety of substituted fulvene (B1219640) products. nih.gov

Heteroatom-Containing Spiro[4.4]nonane Derivatives

The incorporation of heteroatoms such as nitrogen, sulfur, and oxygen into the spiro[4.4]nonane framework leads to a diverse class of derivatives with a wide range of potential applications, particularly in medicinal chemistry and materials science. mdpi.com The rigid spirocyclic scaffold allows for precise spatial arrangement of functional groups, which can be advantageous for interacting with biological targets. mdpi.com

Nitrogen-Containing Derivatives: A variety of synthetic methods have been developed for the preparation of nitrogen-containing spiro[4.4]nonane derivatives. One approach involves a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione to yield novel spiro[dihydropyridine-oxindoles]. beilstein-journals.org Another versatile method is the solid-phase synthesis of spirocyclic oximes using a regenerating Michael (REM) linker strategy and 1,3-dipolar cycloaddition. nih.gov This method offers high yields and straightforward purification. nih.gov Furthermore, enzymatic platforms have been developed for the enantioselective synthesis of spirocyclic nitrogen-containing heterocycles. nih.gov

Sulfur-Containing Derivatives: An efficient synthesis of spiro[4.4]thiadiazole derivatives has been achieved through a double [3+2] 1,3-dipolar cycloaddition of in situ generated nitrilimines with carbon disulfide. nih.gov This method is operationally simple and proceeds under mild, transition-metal-free conditions, providing high yields of the desired products. nih.gov The synthesis of various other sulfur-containing spiro compounds is of interest due to the prevalence of such motifs in bioactive molecules. researchgate.net

Oxygen-Containing Derivatives: The synthesis of oxa-spirocycles, where an oxygen atom is incorporated into the spirocyclic unit, has been accomplished through iodocyclization as a key step. rsc.org These derivatives have shown improved water solubility and reduced lipophilicity compared to their carbocyclic analogues. rsc.org Additionally, functionalized spirocyclic oxetanes can be prepared via Paternò–Büchi reactions between cyclic ketones and maleic acid derivatives. rsc.org

HeteroatomDerivative ClassSynthetic Method
NitrogenSpiro[dihydropyridine-oxindoles]Three-component reaction
NitrogenSpirocyclic OximesSolid-phase synthesis with 1,3-dipolar cycloaddition
SulfurSpiro[4.4]thiadiazolesDouble [3+2] 1,3-dipolar cycloaddition
OxygenOxa-spirocyclesIodocyclization
OxygenSpirocyclic OxetanesPaternò–Büchi reaction

Future Directions and Research Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

A primary challenge in the field remains the development of synthetic routes that are not only efficient in terms of yield but also offer high levels of selectivity. Current research trends point towards the design of multi-component, one-pot reactions and the use of innovative catalytic systems to construct the spiro[4.4]nonane framework.

Researchers are exploring catalyst-free, three-component strategies to assemble complex spiro architectures, which are advantageous for their operational simplicity, cost-effectiveness, and adherence to green chemistry principles. nih.gov For instance, methodologies that proceed through a cascade reaction involving in situ zwitterion generation and subsequent cyclization represent a promising avenue for the direct synthesis of highly functionalized spiro heterocyclic scaffolds. nih.gov The development of such robust techniques for efficiently synthesizing intricate spiro compounds is a significant area of ongoing research. nih.gov

Furthermore, efforts are being directed towards achieving enantiopure spiro compounds. Methods involving the resolution of diastereomeric esters or the application of asymmetric organocatalysis are being refined. researchgate.net A notable advancement is the development of tandem reactions, such as the Nazarov cyclization/semipinacol rearrangement, to generate chiral spiro[4.4]nonane-1,6-diones with multiple stereocenters in high yield and enantiomeric excess. researchgate.net The ability to produce these compounds on a gram-scale with excellent enantiopurity is crucial for their potential application in fields like medicinal chemistry. researchgate.net

Table 1: Comparison of Synthetic Strategies for Spirocyclic Compounds

Strategy Key Features Advantages Representative Compound Class
Multi-component Reactions One-pot synthesis involving three or more reactants. High efficiency, step- and time-effectiveness, cost-effectiveness, green approach. nih.gov 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienes nih.gov
Asymmetric Organocatalysis Tandem Nazarov cyclization/semipinacol rearrangement. Generates four stereocenters with high yield and enantiomeric excess. researchgate.net Chiral Spiro[4.4]nonane-1,6-diones researchgate.net

| Classical Resolution | Conversion to diastereomeric esters followed by separation. | Access to enantiopure materials. researchgate.net | (+)-(5S)-Spiro[4.4]nona-1,6-diene researchgate.net |

Exploration of New Reaction Pathways and Mechanistic Insights

Beyond improving their synthesis, a significant research thrust involves uncovering new reaction pathways for spiro[4.4]nonadienes and gaining deeper mechanistic insights into their transformations. The constrained, perpendicular arrangement of the two rings in the spiro system leads to unique reactivity that continues to be explored.

One area of intense investigation is the rearrangement of the spiro[4.4]nonadiene skeleton. For example, a novel oxidative Heck cascade reaction has been developed that results in the rearrangement of a carboxy-substituted spiro[4.4]nonatriene into enantioenriched, aryl-substituted annulated fulvenes. nih.gov This transformation expands the known reactivity of spirononatrienes and provides a new synthetic route to fulvenes, which are themselves an important class of π-conjugated molecules. nih.gov Mechanistic investigations combining empirical results and computational studies have been crucial in elucidating the complex pathways of such rearrangements, with evidence pointing towards novel mechanisms like a Pd(ii)-mediated 1,5-vinyl shift. nih.govresearchgate.net

The Diels-Alder reaction, a fundamental transformation for dienes, is another key focus. The reactivity of spiro[4.4]nonadiene derivatives as both dienes and dienophiles is being systematically studied. For instance, spiro[4.4]nona-2,7-diene-1,6-dione has been utilized as a dienophile in tandem [4+2]-cycloaddition/aromatization reactions to construct annulated spiro[4.4]-nonane-diones. acs.org Understanding the factors that control the reactivity and selectivity in these cycloadditions is essential for harnessing their synthetic potential.

Advanced Computational Modeling for Predictive Understanding of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of spiro[4.4]nona-1,3-diene and its analogs. These theoretical methods provide critical insights into reaction mechanisms, transition state geometries, and the electronic factors governing their behavior.

DFT calculations have been instrumental in supporting proposed mechanisms for novel reactions, such as the rearrangement of spirononatrienes to fulvenes, by evaluating the energetics of different potential pathways. nih.gov In the study of cycloaddition reactions, computational modeling can predict the kinetics and thermodynamics, helping to explain observed regioselectivity and asynchronicity in the transition state. researchgate.net

Furthermore, computational studies are being used to systematically explore structure-reactivity relationships. For example, the Diels-Alder reactivities of a series of spirocyclic 5-membered diene systems have been computationally explored to understand how the size of the spiro-fused ring impacts reactivity. raineslab.com Such studies have shown that decreasing the size of the spirocycle can enhance Diels-Alder reactivity, a finding that can guide the design of new, more reactive dienes for synthetic applications. raineslab.com These predictive capabilities allow for the rational design of experiments and the targeting of substrates with desired reactivity profiles.

Expanding the Scope of Applications in Niche Academic Research Areas

The unique three-dimensional structure of the spiro[4.4]nonane framework makes it an attractive scaffold for various specialized applications, particularly in medicinal chemistry and materials science. nih.govdndi.org The rigidity of the spiro junction allows for precise spatial positioning of functional groups, which is a desirable feature in the design of molecules that interact with biological targets. mdpi.com

In physical organic chemistry, spiro[4.4]nonadienes are classic substrates for studying the phenomenon of spiroconjugation—the through-space interaction of perpendicular π-systems. nih.govprinceton.edu Future research will likely continue to probe these fundamental electronic interactions, comparing the spectral and chemical properties of various spiro[4.4]nonapolyenes to refine theoretical models. princeton.edu

The spirocyclic core is also being incorporated into novel molecular frameworks for materials science. There is potential for the development of organic semiconductors, liquid crystals, and light-emitting diodes based on spiro heterocycles derived from the spiro[4.4]nonane skeleton. nih.gov Additionally, the development of chiral spiro ligands for use in metal-catalyzed asymmetric reactions remains an active and important area of research, as these ligands can induce high levels of stereocontrol in chemical transformations.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Spiro[4.4]nona-1,3,7-triene
1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene
Spiro[4.4]nonane-1,6-dione
(+)-(5S)-Spiro[4.4]nona-1,6-diene
Spiro[4.4]nonatriene
Annulated fulvenes
Spiro[4.4]nona-2,7-diene-1,6-dione
Annulated Spiro[4.4]-nonane-diones
3-Nitrofuran
Isoprene
1-Methoxy-1,3-butadiene
Danishefsky's diene

Q & A

Q. What are the established synthetic routes for Spiro[4.4]nona-1,3-diene, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cycloaddition or acylation reactions. For example, nitrilimine intermediates generated from hydrazonyl halides undergo double 1,3-dipolar cycloaddition with CS₂ to form spiro[4.4] derivatives in yields up to 96% under mild, transition-metal-free conditions . Acylation of piperidine precursors with benzyl groups also yields spiro compounds, though purity depends on stoichiometric control and purification techniques (e.g., column chromatography) . Optimization requires monitoring reaction kinetics and byproduct formation via TLC or GC-MS.

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Methodological Answer: ¹H and ¹³C NMR are critical for confirming spirojunction geometry and alkene positions. For spiro[4.4]nonadiene-1,3, characteristic shifts include deshielded protons near the spiro center (δ 5.2–6.1 ppm) and distinct carbon signals for bridgehead carbons (δ 40–50 ppm) . IR spectroscopy validates functional groups (e.g., C=C stretches at ~1650 cm⁻¹), while GC-MS confirms molecular ion peaks (e.g., m/z 132 for C₉H₁₂) .

Q. What theoretical frameworks explain the stability and electronic properties of this compound?

Methodological Answer: Computational methods like DFT (B3LYP/6-311G**) model hyperconjugation and steric strain. The spiro structure minimizes torsional strain via perpendicular ring orientations, while π-conjugation across the diene system lowers HOMO-LUMO gaps. Thermodynamic data (e.g., ΔfH°gas = 56.8 kcal/mol) suggest moderate stability, but experimental validation under varying temperatures is advised .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for this compound synthesis?

Methodological Answer: Isotopic labeling (e.g., ¹³C-tracing) and in-situ FTIR can track intermediate formation. For example, debates over nitrilimine vs. carbene intermediates in cycloadditions require kinetic isotope effect (KIE) studies to identify rate-determining steps . Cross-referencing experimental data with computational simulations (e.g., transition state modeling) clarifies competing pathways .

Q. What experimental strategies mitigate data variability in thermodynamic measurements (e.g., ΔfH°gas) for this compound?

Methodological Answer: Calorimetric methods (e.g., bomb calorimetry) should be standardized with high-purity samples (>99%), as impurities skew enthalpy values. Collaborative replication across labs using shared protocols reduces variability. Discrepancies in ΔfH°gas (e.g., ±0.2 kcal/mol) may arise from solvent effects or calibration errors, necessitating error-bound reporting .

Q. How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?

Methodological Answer: Substituent screening via Hammett plots correlates electronic effects (σ⁺ values) with reaction rates. Steric maps generated from X-ray crystallography or molecular dynamics simulations predict regioselectivity. For example, bulky substituents at the spiro center favor endo transition states, while electron-withdrawing groups enhance dienophile reactivity .

Q. What computational methods best predict the photophysical behavior of this compound derivatives?

Methodological Answer: TD-DFT with solvent corrections (e.g., PCM model) simulates UV-Vis absorption spectra. Comparing computed λmax with experimental data validates electron transitions (e.g., π→π* at ~250 nm). For fluorescence studies, spin-orbit coupling calculations (e.g., CASSCF) model excited-state decay pathways .

Data Contradiction Analysis

Q. How to address discrepancies in NMR spectral assignments for this compound derivatives?

Methodological Answer: Multi-nuclear NMR (e.g., DEPT-135, HSQC) resolves overlapping signals. For example, misassignments of bridgehead carbons can be corrected via 2D NOESY to confirm spatial proximity. Collaborative validation using standardized samples and referencing IUPAC databases reduces reporting errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.